6-Oxaspiro[3.4]octane-7-carboxylic acid
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Overview
Description
6-Oxaspiro[34]octane-7-carboxylic acid is a chemical compound with the molecular formula C8H12O3 It is characterized by a spirocyclic structure, which includes an oxygen atom in the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxaspiro[3.4]octane-7-carboxylic acid typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a suitable diol with a carboxylic acid derivative under acidic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as solvent choice, catalyst concentration, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Oxaspiro[3.4]octane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives.
Scientific Research Applications
6-Oxaspiro[3.4]octane-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Oxaspiro[3.4]octane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-Oxaspiro[3.4]octane-7-carboxylic acid
- 6-Oxaspiro[3.4]octane-8-carboxylic acid
Uniqueness
6-Oxaspiro[3.4]octane-7-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications that require specific reactivity and stability.
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
6-oxaspiro[3.4]octane-7-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-7(10)6-4-8(5-11-6)2-1-3-8/h6H,1-5H2,(H,9,10) |
InChI Key |
WUWHUYAOAFZMFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(OC2)C(=O)O |
Origin of Product |
United States |
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